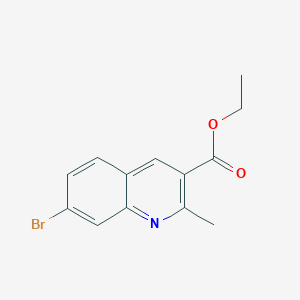

Ethyl 7-bromo-2-methylquinoline-3-carboxylate

Beschreibung

Ethyl 7-bromo-2-methylquinoline-3-carboxylate (CAS 948290-16-2) is a brominated quinoline derivative with the molecular formula C₁₃H₁₂BrNO₂ and a molecular weight of 294.14 g/mol . Key structural features include:

- Bromine at position 7, enhancing electrophilic substitution reactivity.

- Methyl group at position 2, influencing steric and electronic properties.

- Ethoxycarbonyl group at position 3, enabling ester-based functionalization.

Eigenschaften

IUPAC Name |

ethyl 7-bromo-2-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRVSBADHBVVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589157 | |

| Record name | Ethyl 7-bromo-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-16-2 | |

| Record name | Ethyl 7-bromo-2-methyl-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948290-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-bromo-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948290-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 7-Bromoquinoline Core

A fundamental step in the preparation is obtaining 7-bromoquinoline or its derivatives as intermediates. A reliable method involves the bromination of quinoline derivatives or functionalized quinolines:

- Bromination via Quinoline-7-trifluoromethanesulfonate Intermediate

A patented method describes the synthesis of 3-bromo-7-hydroxyquinoline via a three-step process starting from 7-hydroxyquinoline:- Conversion of 7-hydroxyquinoline to quinoline-7-trifluoromethanesulfonate using trifluoromethanesulfonic anhydride in dichloromethane at low temperature (-1 °C to 0 °C).

- Bromination of the triflate intermediate with N-bromosuccinimide (NBS) in glacial acetic acid at 80-100 °C to yield 3-bromoquinoline-7-trifluoromethanesulfonate.

- Hydrolysis under alkaline conditions (10% NaOH, 20-30 °C) to obtain 3-bromo-7-hydroxyquinoline.

This method is noted for its concise synthetic route, high yield, and avoidance of highly toxic reagents, making it suitable for scale-up production.

Construction of the Ethyl 2-Methylquinoline-3-Carboxylate Framework

The quinoline-3-carboxylate scaffold with a methyl substituent at the 2-position and an ethyl ester at the 3-position can be synthesized via cyclocondensation reactions involving isatoic anhydrides and ethyl acetoacetate derivatives:

- Two-Step Synthesis Starting from 2-Aminobenzoic Acids

A convenient two-step method involves:- Conversion of 2-aminobenzoic acids to isatoic anhydrides using solid triphosgene in tetrahydrofuran (THF).

- Reaction of isatoic anhydrides with the sodium enolate of ethyl acetoacetate (generated by sodium hydroxide in N,N-dimethylacetamide) at elevated temperatures (~100 °C) to form ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives.

This approach is operationally robust, moisture-tolerant, and yields products in moderate to excellent yields (47%-97%) on gram to multi-gram scales. The methodology can be adapted for regioselective synthesis of quinoline carboxylates with various substituents.

Selective Bromination at the 7-Position

Introducing the bromine at the 7-position of the quinoline ring is critical. Bromination can be achieved either before or after quinoline ring formation depending on the synthetic strategy:

Direct Bromination of Quinoline Derivatives

Bromination using N-bromosuccinimide (NBS) under controlled conditions (temperature, solvent) allows selective substitution at the 7-position, especially when directing groups such as hydroxyl or ester groups are present to influence regioselectivity.Bromination of 7-Hydroxyquinoline Derivatives The triflate intermediate approach (quinoline-7-trifluoromethanesulfonate) enhances the selectivity and efficiency of bromination at the 3-position, which can be adapted for bromination at the 7-position by modifying reaction conditions and substrates.

Analyse Chemischer Reaktionen

Reactivity at the 4-Hydroxy Group

The 4-hydroxy group undergoes nucleophilic substitution reactions, enabling functionalization at this position:

Chlorination with POCl3_33

Heating with phosphorus oxychloride (POCl) converts the 4-hydroxy group to a chloro substituent :

| Parameter | Details | Yield | Source |

|---|---|---|---|

| Reagent/Conditions | POCl, 80°C, 1 hour | 97% | |

| Product | Ethyl 7-bromo-4-chloro-2-methylquinoline-3-carboxylate | ||

| Key NMR Shift | δ 8.79 (d, J = 2.6 Hz, 1H), 8.44 (dd, J = 9.1, 2.7 Hz, 1H) |

This reaction proceeds via an mechanism, leveraging the electrophilicity of the hydroxy-activated quinoline system.

Reactivity at the 7-Bromo Substituent

The bromine atom at position 7 participates in cross-coupling reactions, enabling aryl/heteroaryl introductions:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups :

| Parameter | Details | Yield | Source |

|---|---|---|---|

| Catalyst | Pd(PPh)Cl (5 mol%) | 73% | |

| Base | CsCO, DMF, 60°C | ||

| Example Product | Ethyl 7-phenyl-2-methylquinoline-3-carboxylate |

This reaction expands access to diverse quinoline libraries for medicinal chemistry applications.

Ester Functionalization

The ethyl ester at position 3 can undergo hydrolysis or transesterification:

Hydrolysis to Carboxylic Acid

While not explicitly reported for this compound, analogous quinolines undergo ester hydrolysis under acidic/basic conditions. For example:

-

Basic Hydrolysis : NaOH/EtOH, reflux → 7-bromo-2-methylquinoline-3-carboxylic acid.

-

Acidic Hydrolysis : HCl/HO, reflux → same product.

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity:

Quinoline derivatives, including ethyl 7-bromo-2-methylquinoline-3-carboxylate, have been extensively studied for their antimicrobial properties. Research indicates that modifications on the quinoline scaffold can enhance antibacterial and antifungal activities. For instance, studies have shown that certain substitutions can lead to improved efficacy against resistant strains of bacteria and fungi .

Anticancer Properties:

Numerous quinoline derivatives exhibit significant anticancer activity. This compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it may interfere with critical cellular pathways involved in tumor growth and survival .

Enzyme Inhibition:

This compound has also been investigated as a potential inhibitor of specific enzymes that play crucial roles in disease processes. For example, certain quinolines are known to inhibit topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to the disruption of cancer cell division and growth .

Synthetic Applications

Building Block in Organic Synthesis:

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block for the development of new compounds with desired biological activities .

Synthesis of Heterocycles:

The compound is frequently utilized in the synthesis of other heterocyclic compounds, which are crucial in medicinal chemistry. Its ability to undergo electrophilic substitution reactions allows chemists to introduce different substituents into the quinoline ring, leading to a library of derivatives that can be screened for biological activity .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Ethyl 7-bromo-2-methylquinoline-3-carboxylate depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ester group can interact with biological targets, affecting their function. The quinoline ring system is known to intercalate with DNA, which can be exploited in anticancer research.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The following table highlights structural differences and applications of Ethyl 7-bromo-2-methylquinoline-3-carboxylate and related quinoline derivatives:

Key Research Findings

Positional Effects of Substituents : Bromine at position 7 enhances reactivity toward cross-coupling, while substituents at position 4 (e.g., Cl, OMe) dictate nucleophilic substitution pathways .

Steric vs. Electronic Influence : Methyl groups improve compound stability, whereas methoxy groups increase polarity but may reduce reaction efficiency .

Biological Relevance: Brominated quinolines are prioritized in kinase inhibitor development, though activity varies significantly with substitution patterns .

Biologische Aktivität

Introduction

Ethyl 7-bromo-2-methylquinoline-3-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 7th position, a methyl group at the 2nd position, and an ethyl ester group at the 3rd position of the quinoline ring. Its unique structure allows for various interactions with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Structure

The molecular formula of this compound is . The compound's structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 294.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The quinoline core can intercalate with DNA and inhibit topoisomerases, leading to antiproliferative effects. Additionally, it may modulate enzyme activity, contributing to its antimicrobial properties .

Antimicrobial Activity

Studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial activity. For example, research indicates that this compound and its analogs can inhibit bacterial growth by targeting specific metabolic pathways within microbial cells . The compound's efficacy against various strains of bacteria highlights its potential as an antimicrobial agent.

Anticancer Potential

Quinoline derivatives, including this compound, have been evaluated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest . For instance, a study reported that certain quinoline derivatives inhibited the proliferation of cancer cell lines with IC50 values in the micromolar range.

Case Studies

- Anticancer Activity : A series of experiments demonstrated that this compound derivatives exhibited cytotoxic effects on human cancer cell lines, with some derivatives showing IC50 values as low as 5 μM against breast cancer cells .

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various quinoline derivatives, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL .

Q & A

Q. What are the established synthetic routes for Ethyl 7-bromo-2-methylquinoline-3-carboxylate, and how do reaction conditions influence yield?

The synthesis of quinoline-3-carboxylate derivatives typically involves cyclocondensation, halogenation, and esterification steps. For brominated analogs, regioselective bromination of the quinoline core is critical. A common approach involves:

- Cyclization : Condensation of substituted anilines with β-keto esters under acidic conditions to form the quinoline backbone.

- Bromination : Electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS) in solvents like DCM or DMF, optimized for the 7-position .

- Esterification : Ethylation via nucleophilic substitution (e.g., using ethyl chloroformate) under basic conditions (e.g., K₂CO₃) .

Q. Key factors affecting yield :

- Temperature control during bromination to avoid di-substitution.

- Solvent polarity (e.g., DMSO enhances reaction rates but may promote side reactions) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify substituents .

- X-ray Crystallography : Resolves spatial arrangement and validates regioselectivity (e.g., intermolecular C–H⋯O/Cl interactions in crystal packing) .

Q. How do solubility properties inform solvent selection for reactions involving this compound?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform).

- Reaction optimization : Use DMF for SN2 reactions (enhanced nucleophilicity) .

- Crystallization : Ethanol/water mixtures yield high-purity crystals due to controlled solubility .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination or substitution reactions be addressed?

Regioselectivity in quinoline bromination is influenced by:

- Directing groups : Methyl at C2 deactivates adjacent positions, favoring bromination at C7 .

- Catalysts : Lewis acids (e.g., FeCl₃) can enhance selectivity .

- Solvent effects : Non-polar solvents (e.g., CCl₄) reduce side reactions .

Example : In Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis, Bu₄NI modulates ethylation regioselectivity, favoring N- over O-alkylation .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Q. What intermolecular interactions dominate the crystal packing of this compound?

X-ray studies of related quinolines reveal:

Q. How can by-product formation during synthesis be minimized or characterized?

Q. What methodologies are used to evaluate the biological activity of quinoline-3-carboxylate derivatives?

- Antimicrobial assays :

- Structure-activity relationships (SAR) : Modifying C7 substituents (Br vs. Cl) alters lipophilicity and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.